![molecular formula C40H36N2O4 B1592618 N4,N4,N4',N4'-Tetrakis(4-methoxyphenyl)-[1,1'-biphenyl]-4,4'-diamine CAS No. 122738-21-0](/img/structure/B1592618.png)
N4,N4,N4',N4'-Tetrakis(4-methoxyphenyl)-[1,1'-biphenyl]-4,4'-diamine
Overview
Description
N4,N4,N4',N4'-Tetrakis(4-methoxyphenyl)-[1,1'-biphenyl]-4,4'-diamine (TMD) is a novel small molecule used in a variety of scientific research applications. It is a member of the biphenyl family, which is a group of aromatic compounds that contain two phenyl rings connected by a single bond. TMD has been found to have a number of unique properties, including a high solubility in water, low toxicity, and a wide range of potential applications in the field of scientific research.
Scientific Research Applications
1. Hole Transporting Molecular Materials
N4,N4,N4',N4'-Tetrakis(4-methoxyphenyl)-[1,1'-biphenyl]-4,4'-diamine and related compounds have been explored for their use in hole transporting molecular materials. These compounds show good thermal stability and luminescence properties, making them suitable for use in organic electronics, particularly in Organic Light Emitting Diodes (OLEDs) and other display technologies (Gorgun, 2017).
2. Electrochromic Devices
Triphenylamine derivatives including this compound have been used in the development of electrochromic devices. These devices exhibit enhanced color contrast, switching time, and long-term stability, making them suitable for applications in transparent displays (Wu & Liou, 2018).
3. Perovskite Solar Cells
In the field of solar energy, derivatives of this compound have been used as hole-transporting materials in perovskite solar cells. These materials demonstrate high efficiency and stability, contributing to the development of cost-effective and high-performance solar cells (Pham et al., 2017).
4. Electrofluorochromic Devices
This compound has been found to exhibit unique photoluminescent characteristics crucial for fabricating high-performance electrofluorochromic devices. These devices can transform between transparent and black states, offering potential applications in dynamic display technologies (Lin et al., 2020).
5. Antibacterial Applications
Although not directly related to this compound, studies have been conducted on similar biphenyl-diamine derivatives for their antibacterial properties, indicating a potential area of exploration for these types of compounds in medical applications (Muddukrishnaiah et al., 2020).
Mechanism of Action
Target of Action
The primary target of N4,N4,N4’,N4’-Tetrakis(4-methoxyphenyl)-[1,1’-biphenyl]-4,4’-diamine is the semiconducting polymer nanoantennas . These nanoantennas are used to control light at the nanoscale .
Mode of Action
N4,N4,N4’,N4’-Tetrakis(4-methoxyphenyl)-[1,1’-biphenyl]-4,4’-diamine interacts with its targets by doping the semiconducting polymer nanoantennas . This doping process enables a high doping level of around 0.8 charges per monomer . The compound can be used as nanooptical antennas via redox-tunable plasmonic resonances .
Biochemical Pathways
The affected pathway involves the transition of the polymer from an optically metallic state in its doped state to a dielectric state in its non-conducting undoped state . This transition allows the plasmonic resonances to be controllable over a 1000nm wavelength range by changing the dimensions of the nanodisks .
Pharmacokinetics
The optical response of the nanoantennas can be reversibly tuned by modulating the doping level of the polymer , which may impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of N4,N4,N4’,N4’-Tetrakis(4-methoxyphenyl)-[1,1’-biphenyl]-4,4’-diamine’s action include the ability to control light at the nanoscale . This control is achieved through the use of redox-tunable plasmonic resonances .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N4,N4,N4’,N4’-Tetrakis(4-methoxyphenyl)-[1,1’-biphenyl]-4,4’-diamine. For instance, the dimensions of the nanodisks, which can be influenced by environmental conditions, can affect the range of controllable plasmonic resonances .
properties
IUPAC Name |
4-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]-N,N-bis(4-methoxyphenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N2O4/c1-43-37-21-13-33(14-22-37)41(34-15-23-38(44-2)24-16-34)31-9-5-29(6-10-31)30-7-11-32(12-8-30)42(35-17-25-39(45-3)26-18-35)36-19-27-40(46-4)28-20-36/h5-28H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUSEOSICYGUEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630212 | |
Record name | N~4~,N~4~,N~4'~,N~4'~-Tetrakis(4-methoxyphenyl)[1,1'-biphenyl]-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
122738-21-0 | |
Record name | N~4~,N~4~,N~4'~,N~4'~-Tetrakis(4-methoxyphenyl)[1,1'-biphenyl]-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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